molecular formula C8H15NO B8150128 3-(Pentan-3-yloxy)propanenitrile

3-(Pentan-3-yloxy)propanenitrile

Cat. No.: B8150128
M. Wt: 141.21 g/mol
InChI Key: HKBUEZQEABKAPQ-UHFFFAOYSA-N
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Description

3-(Pentan-3-yloxy)propanenitrile is a nitrile-containing compound characterized by a propanenitrile backbone substituted with a pentan-3-yloxy group. This structure combines the electron-withdrawing nitrile moiety with a branched ether chain, influencing its physicochemical properties and reactivity. The pentan-3-yl group introduces steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents compared to shorter-chain analogs.

Properties

IUPAC Name

3-pentan-3-yloxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(4-2)10-7-5-6-9/h8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBUEZQEABKAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentan-3-yloxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with pentan-3-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentan-3-ol attacks the carbon atom bonded to the chlorine in 3-chloropropanenitrile, resulting in the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pentan-3-yloxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The ether linkage can participate in substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3-(Pentan-3-yloxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pentan-3-yloxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can influence the compound’s solubility and reactivity. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Pentan-3-yloxy)propanenitrile and related nitrile derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₈H₁₅NO ~141.21 Nitrile, ether Predicted high lipophilicity; potential intermediate for agrochemicals or pharmaceuticals.
3-[(Pentan-3-yl)amino]propanenitrile C₈H₁₆N₂ 140.23 Nitrile, amine Amine group enables hydrogen bonding; used in medicinal chemistry for heterocycle synthesis .
3-Oxo-3-phenylpropanenitrile C₉H₇NO 145.16 Nitrile, ketone Reacts via Michael addition to form δ-diketones; precursor for heterocyclic compounds .
3-(2-Oxo-benzoxazol-3-yl)propanenitrile C₁₀H₇N₂O₂ 187.18 Nitrile, benzoxazole Bioactive scaffold; potential antimicrobial or anti-inflammatory applications .

Key Observations:

Functional Group Impact: The ether group in this compound reduces polarity compared to amine or ketone analogs, favoring lipid membrane permeability. In contrast, 3-[(Pentan-3-yl)amino]propanenitrile’s amine group enhances solubility in polar solvents and reactivity in nucleophilic substitutions . Ketone-containing nitriles (e.g., 3-Oxo-3-phenylpropanenitrile) exhibit higher electrophilicity, enabling participation in Michael addition reactions, a feature less pronounced in ether-substituted analogs .

For example, 3-(2-Oxo-benzoxazol-3-yl)propanenitrile’s planar benzoxazole ring allows π-π stacking, enhancing binding to biological targets .

Thermodynamic Stability :

  • Ethers generally exhibit higher thermal stability than amines or ketones due to the absence of labile N–H or C=O bonds. This property may make this compound suitable for high-temperature synthetic processes.

Notes on Comparative Analysis

  • Data Gaps : Specific thermodynamic data (e.g., boiling point, logP) for this compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.
  • Structural Diversity : Substitutions on the propanenitrile core (ether, amine, ketone, heterocycle) drastically alter reactivity and application profiles, underscoring the need for tailored synthetic strategies .

Biological Activity

3-(Pentan-3-yloxy)propanenitrile is an organic compound characterized by its nitrile group (-CN) and ether linkage (-O-). This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-pentan-3-yloxypropanenitrile
  • Molecular Formula : C₈H₁₅NO
  • InChI Key : HKBUEZQEABKAPQ-UHFFFAOYSA-N

This compound features a pentan-3-yloxy group attached to a propanenitrile, which influences its solubility and reactivity. The presence of the nitrile group allows for various chemical reactions, including nucleophilic additions and substitutions.

The mechanism of action for this compound involves its interaction with different molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage may affect the compound's solubility. These properties make it a suitable candidate for further investigation in biological systems.

Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes. The nitrile group is known to interact with active sites of enzymes, potentially acting as an inhibitor or modulator. For example, similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized this compound through the reaction of 3-chloropropanenitrile with pentan-3-ol in the presence of sodium hydride. This synthetic route was optimized for yield and purity, resulting in a compound suitable for biological evaluation.
  • Potential as a Pharmaceutical Intermediate :
    • Research indicates that intermediates like this compound can be crucial in synthesizing more complex pharmaceutical compounds. Investigations into its biological activity could reveal new therapeutic agents or enhance existing drug formulations.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3-(Butan-2-yloxy)propanenitrileEther/NitrileAntimicrobial activity
3-(Hexan-3-yloxy)propanenitrileEther/NitrileEnzyme inhibition
2-PentenenitrileNitrileCytotoxicity against cancer cells

The comparison highlights that while structurally similar compounds exhibit notable biological activities, further studies are necessary to elucidate the specific effects of this compound.

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